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Compound of Interest

Compound Name:
2-Chloro-4-

((trimethylsilyl)ethynyl)pyridine

CAS No.: 499193-57-6

Cat. No.: B2558785 Get Quote

Strategic Reagent for Pyridine Functionalization in
Medicinal Chemistry
Executive Summary
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (CAS 499193-57-6) is a critical organosilicon

intermediate used primarily in the synthesis of functionalized pyridine scaffolds.[2] It serves as

a protected form of 2-chloro-4-ethynylpyridine, allowing researchers to introduce an alkyne

moiety at the C4 position of the pyridine ring while masking the terminal proton to prevent

premature side reactions (such as Glaser coupling).

This guide details the compound's physicochemical profile, a validated synthesis protocol via

Sonogashira coupling, and its downstream applications in developing mGluR5 antagonists and

kinase inhibitors.
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Parameter Technical Specification

Chemical Name 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

CAS Registry Number 499193-57-6

Molecular Formula C₁₀H₁₂ClNSi

Molecular Weight 209.75 g/mol

SMILES ClC1=NC=CC(C#C(C)C)=C1

Appearance
Pale yellow to brown oil or low-melting solid

(purity dependent)

Solubility
Soluble in DCM, THF, Ethyl Acetate; insoluble in

water

Storage Inert atmosphere (Argon/Nitrogen), 2–8°C

Note on Isomers: Ensure differentiation from the 2-chloro-5-((trimethylsilyl)ethynyl)pyridine

isomer (CAS 1203499-58-4) and the 3-isomer, which have distinct reactivity profiles.

Synthesis Strategy: The Sonogashira Protocol
The most robust route to CAS 499193-57-6 is the palladium-catalyzed Sonogashira cross-

coupling of 2-chloro-4-iodopyridine with trimethylsilylacetylene (TMSA).

Why this route?
Regioselectivity: Starting with 2-chloro-4-iodopyridine ensures coupling occurs exclusively at

the C4-iodo position due to the weaker C-I bond compared to the C-Cl bond at position 2.

This leaves the C2-chlorine available for subsequent nucleophilic aromatic substitution (

) or further cross-coupling.

Stability: The TMS group stabilizes the alkyne, preventing polymerization during purification.

Experimental Protocol
Reagents:
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Substrate: 2-Chloro-4-iodopyridine (CAS 153034-86-7)[3]

Coupling Partner: Trimethylsilylacetylene (1.2 equiv)

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

Co-catalyst: Copper(I) iodide (CuI) (2–3 mol%)

Base/Solvent: Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:1 ratio) or pure Et₃N.

Step-by-Step Workflow:

Inerting: Charge a flame-dried round-bottom flask with 2-chloro-4-iodopyridine,

Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with argon (3 cycles).

Solvation: Add degassed anhydrous THF and Et₃N via syringe.

Addition: Add trimethylsilylacetylene dropwise at room temperature.

Reaction: Stir at ambient temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or

LC-MS. The disappearance of the iodo-pyridine indicates completion.

Workup: Filter the mixture through a Celite pad to remove palladium black and ammonium

salts. Wash the pad with EtOAc.

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash

column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Yield Expectation: 85–95%

Visualization: Synthesis & Deprotection Workflow
The following diagram illustrates the logical flow from the starting material to the deprotected

"Click-ready" intermediate.
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Caption: Selective synthesis pathway from iodo-precursor to the protected and subsequently

active terminal alkyne.

Downstream Applications
1. Deprotection to Terminal Alkyne
To utilize the alkyne in "Click" chemistry (CuAAC) or further Sonogashira couplings, the TMS

group must be removed.

Reagent: Potassium carbonate (

) in Methanol (MeOH) or Tetrabutylammonium fluoride (TBAF) in THF.

Product:2-Chloro-4-ethynylpyridine (CAS 945717-09-9).

Note: The terminal alkyne is volatile and prone to degradation; use immediately or store at

-20°C.

2. Heterocyclic Library Construction
The 2-chloro-4-alkynyl scaffold is a "privileged structure" in drug discovery:
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mGluR5 Antagonists: Used to synthesize negative allosteric modulators for treating anxiety

and depression. The alkyne linker provides rigid spacing between the pyridine headgroup

and distal aryl rings.

Kinase Inhibitors: The C2-chloro group allows for

introduction of amines (e.g., piperazines, anilines) to tune solubility and potency, while the
alkyne engages the ATP-binding pocket or extends into the solvent-exposed region.

Furopyridines: Cyclization of the alkyne with an adjacent hydroxyl or carbonyl group

(introduced at C3) yields furopyridine cores, which are bioisosteres of indole.

Safety & Handling Protocol
Hazards: Organosilanes and halogenated pyridines can be skin irritants and harmful if

inhaled.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Waste: Dispose of palladium-contaminated waste in heavy metal containers. Aqueous layers

from extractions may contain copper salts and should be treated as hazardous aqueous

waste.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-
((trimethylsilyl)ethynyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2558785#cas-number-for-2-chloro-4-trimethylsilyl-
ethynyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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